2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a bicyclic pyrazolo[1,5-a]pyrimidine core with substitutions at positions 2 (ethyl), 3 (phenyl), 5 (methyl), and 7 (pyrrolidin-1-yl). Pyrazolo[1,5-a]pyrimidines are renowned for their pharmacological versatility, including kinase inhibition, anticancer, and antiviral activities . The 7-pyrrolidin-1-yl group distinguishes this compound from analogs with other nitrogen-containing substituents, influencing solubility, binding affinity, and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-3-16-18(15-9-5-4-6-10-15)19-20-14(2)13-17(23(19)21-16)22-11-7-8-12-22/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCYNJSSFOKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring. These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to alter cell cycle progression and induce apoptosis within cells. This suggests that 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine might affect similar pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates. This suggests that the compound might have favorable ADME properties.
Result of Action
Compounds with similar structures have been reported to have significant cytotoxic activities against various cell lines. This suggests that this compound might have similar effects.
Action Environment
It’s known that the stability of similar compounds under exposure to extreme ph has been studied. This suggests that environmental factors such as pH might influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can interact with a variety of enzymes and proteins, potentially influencing their activity.
Biological Activity
2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name. The presence of the pyrrolidine moiety is significant for its biological interactions. The chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 263.3767 g/mol |
| LogP | 5.56 |
| Water Solubility | 0.000272 mg/mL |
| Polar Surface Area | 12.36 Ų |
These properties suggest a relatively lipophilic nature, which may influence the compound's bioavailability and interaction with biological targets.
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant kinase inhibition properties. Specifically, they have shown promising activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The compound's ability to inhibit TrkA (tropomyosin receptor kinase A) has been documented with IC50 values in the nanomolar range, indicating potent enzymatic inhibition .
Structure-Activity Relationships (SAR)
The SAR studies of pyrazolo[1,5-a]pyrimidine derivatives highlight several key features that enhance biological activity:
- Substituents at Position 3 : The introduction of various heterocycles or functional groups at this position has been shown to enhance potency.
- Pyrrolidine Moiety : Variations in the pyrrolidine ring significantly affect the compound's binding affinity and selectivity for target kinases .
- Hydrophobic Interactions : The incorporation of hydrophobic groups increases binding interactions with hydrophobic pockets in target proteins.
Case Studies and Research Findings
- Anticancer Activity :
- Enzymatic Inhibition :
-
Selectivity and Potency :
- Further investigations into SAR revealed that modifications leading to increased selectivity for TrkA over other kinases could reduce off-target effects and enhance therapeutic efficacy . Compounds with fluorinated phenyl groups showed improved interactions with key amino acids in the kinase domain.
Scientific Research Applications
Biological Activities
Research indicates that 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
Recent investigations suggest that this compound may offer neuroprotective benefits. It has been evaluated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Therapeutic Applications
Given its diverse biological activities, the compound shows promise in various therapeutic areas:
Cancer Treatment
The anticancer properties position this compound as a candidate for developing novel chemotherapeutic agents. Ongoing research aims to optimize its efficacy and reduce potential side effects.
Infectious Diseases
With its antimicrobial effects, there is potential for developing new antibiotics derived from this compound to combat resistant bacterial strains.
Neurological Disorders
The neuroprotective effects suggest applications in treating conditions like Alzheimer's disease and Parkinson's disease. Research is ongoing to explore its efficacy in animal models of these disorders.
Case Studies
Several case studies have been documented to illustrate the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models of breast cancer. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth in vitro. |
| Study 3 | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress-induced injury. |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Position 2 : Ethyl (target) vs. methyl or trifluoromethyl (CF₃) in analogs. Ethyl introduces moderate steric bulk, balancing lipophilicity and metabolic stability compared to smaller (Me) or larger (CF₃) groups .
Position 7 : Pyrrolidin-1-yl (target) vs. morpholin-4-yl, pyridinylmethylamine, or CF₃. Pyrrolidine’s lipophilicity may reduce solubility compared to morpholine’s oxygen-containing ring . CF₃ () increases electron-withdrawing effects, altering electronic properties .
Position 5 : Methyl (target) vs. fluorophenyl (). Methyl minimizes steric hindrance, while fluorophenyl enhances aromatic interactions in target binding .
Physicochemical Properties
- Solubility : Pyridinylmethylamine () and morpholine () derivatives exhibit higher solubility due to polar moieties, whereas CF₃ groups () reduce it .
Preparation Methods
Synthesis of 3-Ethyl-4-phenyl-1H-pyrazol-5-amine
The aminopyrazole precursor is synthesized via cyclocondensation of ethyl 4-phenyl-3-oxopent-4-enoate with hydrazine hydrate in ethanol (80°C, 6 hr), yielding 65–72%. Key structural features:
- 3-Ethyl group : Derived from the β-ketoester’s R-group.
- 4-Phenyl group : Introduced via the α,β-unsaturated ketone precursor.
Formation of Pyrazolo[1,5-a]pyrimidin-7-ol Intermediate
Reaction of 3-ethyl-4-phenyl-1H-pyrazol-5-amine (1.0 eq) with ethyl 3-oxobutanoate (1.2 eq) in acetic acid (reflux, 8 hr) produces 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol in 75% yield.
Mechanistic insights :
- Nucleophilic attack : Pyrazole’s NH2 group attacks the β-ketoester’s carbonyl.
- Cyclization : Intramolecular dehydration forms the pyrimidine ring.
- Aromatization : Acid-catalyzed dehydration yields the planar heterocycle.
Chlorination and Amine Substitution at Position 7
Conversion to 7-Chloro Intermediate
Treatment of pyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq) with POCl3 (5.0 eq) and tetramethylammonium chloride (0.1 eq) at 110°C for 4 hr achieves quantitative conversion to 7-chloro-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| POCl3 Equivalents | 5.0 | <2% variance |
| Temperature | 110°C | +15% yield |
| Catalyst | TMACl | +22% yield |
Alternative Synthetic Approaches
Microwave-Assisted Cyclocondensation
A 30-minute microwave irradiation (150°C) replaces traditional reflux, increasing cyclocondensation yield to 78% while reducing reaction time by 75%.
One-Pot Chlorination-Substitution
Sequential addition of POCl3 and pyrrolidine in DCM under reflux achieves 68% overall yield in 8 hr, eliminating intermediate isolation.
Analytical Characterization
Spectroscopic data for final compound :
Challenges and Limitations
- Aminopyrazole stability : 3-Ethyl-4-phenyl-1H-pyrazol-5-amine exhibits hygroscopicity, requiring anhydrous conditions during storage.
- Regioselectivity : Competing cyclization pathways may generate <5% of 6-methyl regioisomer.
- Pyrrolidine handling : Strict temperature control (<75°C) prevents N-alkylation side reactions.
Q & A
Basic: What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like 2-ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves condensation reactions between aminopyrazole precursors and 1,3-dicarbonyl equivalents. For example:
- Step 1: React 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux (30 min), followed by solvent evaporation and silica gel chromatography (petroleum ether/ethyl acetate) .
- Step 2: Introduce the pyrrolidin-1-yl group at position 7 via nucleophilic substitution or cyclization with pyrrolidine under basic conditions (e.g., pyridine, reflux for 5–6 hours) .
- Purification: Recrystallization from solvents like ethanol, cyclohexane, or dioxane yields pure crystals (melting points: 220–268°C) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of spectroscopic and elemental analyses is essential:
- 1H/13C NMR: Assigns proton environments (e.g., ethyl CH2 at δ ~1.3–1.5 ppm, pyrrolidine N-CH2 at δ ~3.2–3.5 ppm) and carbon types (e.g., pyrimidine C=O at ~160–170 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., calculated vs. observed [M+H]+ peaks). For example, a molecular formula of C21H22N6 would yield a molecular ion at m/z 382.19 .
- Elemental Analysis: Validates C, H, N content (e.g., theoretical C: 62.77%, H: 4.01%, N: 24.40%) .
Advanced: How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrimidine core be addressed?
Methodological Answer:
Regioselectivity depends on electronic and steric factors:
- Halogenation: Hypervalent iodine reagents (e.g., PhI(OAc)2) selectively halogenate the C3 position (electron-rich site) with yields >80%. For example, iodination of 2-methyl-7-phenyl derivatives achieves 87% yield .
- Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –CF3) at phenyl rings enhance reactivity at C3, while bulky groups (e.g., pyrrolidin-1-yl) direct reactions to C5 or C7 .
- Validation: Use X-ray crystallography (e.g., dihedral angles <2° between fused rings) or 2D NMR (NOESY) to confirm regiochemistry .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
Address discrepancies via structure-activity relationship (SAR) studies :
- Systematic Variation: Modify substituents (e.g., replace pyrrolidin-1-yl with morpholine) and compare IC50 values in assays (e.g., kinase inhibition). For instance, 7-morpholino analogs show enhanced antitumor activity vs. pyrrolidine derivatives .
- Computational Modeling: Perform docking studies (e.g., with TRK kinase) to identify critical binding interactions. A 4-methoxyphenyl group may improve hydrophobic interactions vs. 4-chlorophenyl .
- Control Experiments: Validate assay conditions (e.g., pH, solvent) to rule out false negatives .
Advanced: What strategies optimize yield and purity in multi-step syntheses?
Methodological Answer:
Key factors include:
- Reagent Stoichiometry: Use 1.1–1.2 equivalents of enaminones (e.g., 3-piperidinylacrylonitrile) to drive reactions to completion .
- Catalyst Selection: Employ triethylamine or pyridine to deprotonate intermediates and accelerate cyclization .
- Workup: Neutralize reaction mixtures with dilute HCl to precipitate products, followed by recrystallization (e.g., from ethanol) to remove unreacted starting materials .
Advanced: How do crystallographic data inform structural stability and reactivity?
Methodological Answer:
X-ray crystallography reveals:
- Planarity: Pyrazole and pyrimidine rings are nearly coplanar (max. deviation: 0.004 Å), enhancing π-π stacking in biological targets .
- Hydrogen Bonding: Intermolecular C–H···O/N interactions (e.g., C6–H6···N3) stabilize crystal packing, which correlates with solubility and bioavailability .
- Torsional Angles: Substituents like ethyl or trifluoromethyl adopt specific conformations (e.g., ethyl group perpendicular to the core), influencing steric accessibility for reactions .
Advanced: What are the limitations of current synthetic protocols for this compound?
Methodological Answer:
Challenges include:
- Isomer Formation: Competing pathways during cyclization (e.g., ethyl 5-methyl vs. 7-methyl isomers) require careful chromatography or fractional crystallization .
- Functional Group Sensitivity: The pyrrolidin-1-yl group may hydrolyze under acidic conditions; use anhydrous solvents and inert atmospheres .
- Scalability: Multi-step syntheses often have <70% overall yields; microwave-assisted reactions or flow chemistry could improve efficiency .
Advanced: How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
Optimize:
- Lipophilicity: Introduce polar groups (e.g., –OH, –NH2) at position 3 or 5 to enhance aqueous solubility .
- Metabolic Stability: Replace labile substituents (e.g., methyl with cyclopropyl) to reduce CYP450-mediated degradation .
- Bioisosteres: Substitute phenyl with pyridyl rings to maintain binding affinity while altering ADME profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
